molecular formula C14H9ClF3NO B4391280 2-(2-chloro-6-fluorophenyl)-N-(3,5-difluorophenyl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(3,5-difluorophenyl)acetamide

Cat. No.: B4391280
M. Wt: 299.67 g/mol
InChI Key: KPQJNLQVRPUGLH-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(3,5-difluorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of both chloro and fluoro substituents on its phenyl rings, which can significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(3,5-difluorophenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline and 3,5-difluorobenzoyl chloride as the primary starting materials.

    Acylation Reaction: The 2-chloro-6-fluoroaniline undergoes an acylation reaction with 3,5-difluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate this compound.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(3,5-difluorophenyl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl rings can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction can yield amines or other reduced forms of the compound.

    Hydrolysis Products: Hydrolysis typically produces the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(3,5-difluorophenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.

    Materials Science: The compound’s unique chemical properties make it useful in the design and synthesis of advanced materials, such as polymers and coatings.

    Biological Research: Researchers investigate the compound’s interactions with biological molecules to understand its potential effects on cellular processes.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of various industrial products.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(3,5-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact mechanism depends on the specific context in which the compound is used and the biological targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-6-fluorophenyl)-N-(3,5-dichlorophenyl)acetamide
  • 2-(2-chloro-6-fluorophenyl)-N-(3,5-dibromophenyl)acetamide
  • 2-(2-chloro-6-fluorophenyl)-N-(3,5-dimethylphenyl)acetamide

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-(3,5-difluorophenyl)acetamide is unique due to the presence of multiple fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of chloro and fluoro groups on the phenyl rings provides a distinct set of properties that differentiate it from other similar compounds. These properties can affect its solubility, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(3,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO/c15-12-2-1-3-13(18)11(12)7-14(20)19-10-5-8(16)4-9(17)6-10/h1-6H,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQJNLQVRPUGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NC2=CC(=CC(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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